Cas no 850881-09-3 (2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 化学的及び物理的性質
名前と識別子
-
- 2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(3-HEXYL-2-THIENYL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
- 3-Hexyl-2-thiopheneboronic acid pinacol ester
- 3-Hexyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
- 3-Hexyl-2-thienylboronic acid
- 3-Hexylthiophene-2-boronic acid pinacol ester
- 1,3,2-Dioxaborolane, 2-(3-hexyl-2-thienyl)-4,4,5,5-tetramethyl-
- 3-Hexylthiophene-2-boronic acid, pinacol ester
- AMTB449
- EOS562
- XCXAUPBHQCCWCI-UHFFFAOYSA
- 2-(3-Hexyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
- 2-[3-(Hexyl)thiophen-2-yl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
- DTXSID30586569
- 3-Hexylthiophene-2-boronic acid pinacol ester, 95%
- AKOS016000708
- 850881-09-3
- DB-111506
- SCHEMBL12264421
- H1298
- E10051
- XCXAUPBHQCCWCI-UHFFFAOYSA-N
- MFCD11045447
- EN300-7364231
- AS-2529
-
- MDL: MFCD11045447
- インチ: 1S/C16H27BO2S/c1-6-7-8-9-10-13-11-12-20-14(13)17-18-15(2,3)16(4,5)19-17/h11-12H,6-10H2,1-5H3
- InChIKey: XCXAUPBHQCCWCI-UHFFFAOYSA-N
- ほほえんだ: O1C(C)(C)C(C)(C)OB1C1=C(CCCCCC)C=CS1
計算された属性
- せいみつぶんしりょう: 294.18200
- どういたいしつりょう: 294.182
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 304
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 46.7
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 密度みつど: 0.983 g/mL at 25 °C
- ふってん: 385.3±30.0 °C at 760 mmHg
- フラッシュポイント: 華氏温度:>230°f
摂氏度:>110°c - 屈折率: n20/D 1.490-1.499
- PSA: 46.70000
- LogP: 4.17010
- じょうきあつ: 0.0±0.8 mmHg at 25°C
2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: H303+H313+H110
- ちょぞうじょうけん:Store at room temperature
2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | AS-2529-5MG |
3-Hexyl-2-thiopheneboronic acid pinacol ester |
850881-09-3 | >95% | 5mg |
£46.00 | 2025-02-08 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H1298-1G |
3-Hexyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene |
850881-09-3 | >97.0%(GC) | 1g |
¥570.00 | 2024-04-15 | |
abcr | AB274039-25 g |
3-Hexylthiophene-2-boronic acid, pinacol ester, 95%; . |
850881-09-3 | 95% | 25g |
€926.00 | 2023-04-26 | |
Chemenu | CM137454-1g |
2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
850881-09-3 | 97% | 1g |
$73 | 2023-01-18 | |
TRC | H298058-100mg |
3-Hexylthiophene-2-boronic acid, pinacol ester |
850881-09-3 | 100mg |
$64.00 | 2023-05-18 | ||
Alichem | A169004584-5g |
2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
850881-09-3 | 95% | 5g |
$152.00 | 2023-08-31 | |
AK Scientific | AMTB449-5g |
3-Hexyl-2-thiopheneboronic acid pinacol ester |
850881-09-3 | 95% | 5g |
$240 | 2025-02-18 | |
SHENG KE LU SI SHENG WU JI SHU | sc-231741-1 g |
3-Hexylthiophene-2-boronic acid pinacol ester, |
850881-09-3 | 1g |
¥421.00 | 2023-07-11 | ||
eNovation Chemicals LLC | D249186-100g |
2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
850881-09-3 | 95% | 100g |
$4850 | 2024-08-03 | |
Key Organics Ltd | AS-2529-10MG |
3-Hexyl-2-thiopheneboronic acid pinacol ester |
850881-09-3 | >95% | 10mg |
£63.00 | 2025-02-08 |
2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 合成方法
ごうせいかいろ 1
1.2 Reagents: Trimethyl borate ; 12 h, -78 °C
1.3 4 h
ごうせいかいろ 2
1.2 -78 °C; -78 °C → rt; overnight, rt
1.3 Solvents: Water ; rt
ごうせいかいろ 3
1.2 Reagents: Triisopropyl borate ; -80 °C → rt; 2 h, rt
1.3 overnight, rt
ごうせいかいろ 4
1.2 -78 °C; -78 °C → rt; overnight, rt
1.3 Reagents: Water ; rt
ごうせいかいろ 5
1.2 -78 °C; 18 h, rt
ごうせいかいろ 6
1.2 -
ごうせいかいろ 7
1.2 Reagents: Triisopropyl borate ; -80 °C → rt; 2 h, rt
1.3 overnight, rt
2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials
- 2-Bromo-3-hexylthiophene
- 2,3-Dimethylbutane-2,3-diol
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 3-Hexylthiophene
2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products
2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 関連文献
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneに関する追加情報
2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 850881-09-3): A Comprehensive Overview
2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 850881-09-3) is a versatile compound that has garnered significant attention in the field of organic synthesis and medicinal chemistry. This compound belongs to the class of boronic esters and is characterized by its unique structural features, which include a hexyl-substituted thiophene moiety and a tetramethyl-substituted dioxaborolane ring. These structural elements contribute to its remarkable reactivity and stability, making it an essential building block in various chemical reactions.
The chemical structure of 2-(3-hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is particularly noteworthy. The thiophene ring provides a conjugated system that enhances the compound's electronic properties, while the hexyl substituent imparts hydrophobicity and influences the compound's solubility and biological activity. The dioxaborolane ring, on the other hand, is a protected form of the boronic acid functionality, which is crucial for its use in Suzuki-Miyaura coupling reactions. This coupling reaction is a widely used method for forming carbon-carbon bonds and is essential in the synthesis of complex organic molecules.
Recent research has highlighted the potential applications of 2-(3-hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in various fields. In medicinal chemistry, this compound has been explored as a precursor for the synthesis of bioactive molecules with potential therapeutic applications. For instance, studies have shown that compounds derived from this boronic ester exhibit anti-inflammatory and anti-cancer properties. The thiophene moiety is known to be a common scaffold in many pharmaceuticals due to its ability to modulate biological targets such as enzymes and receptors.
In materials science, 2-(3-hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been used as a building block for the synthesis of conjugated polymers and small molecules with applications in organic electronics. The presence of the thiophene ring and the hexyl substituent makes it an attractive candidate for designing materials with tunable electronic properties. These materials have found use in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and field-effect transistors (FETs).
The synthesis of 2-(3-hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves several steps. One common approach is to start with 3-hexylthiophene and convert it into the corresponding boronic acid or ester using standard organometallic chemistry techniques. The key step involves the formation of the dioxaborolane ring through a pinacol coupling reaction. This method provides high yields and excellent purity of the final product.
The stability of 2-(3-hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is another important aspect to consider. This compound is generally stable under standard laboratory conditions but should be stored away from moisture and air to prevent degradation. It is also important to note that while the dioxaborolane ring provides protection for the boronic acid functionality during storage and handling, it can be readily converted back to the active boronic acid form under mild conditions using aqueous acidic solutions.
In analytical chemistry, various techniques have been developed to characterize 2-(3-hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane accurately. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used methods for purity analysis and structural elucidation. These techniques provide detailed information about the compound's chemical structure and help ensure its quality for use in subsequent reactions.
The environmental impact of 2-(3-hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is also an important consideration. While this compound is not classified as hazardous or toxic under current regulations, it is essential to handle it with care to minimize any potential environmental impact. Proper waste disposal methods should be followed to ensure that any residual material does not contaminate water sources or soil.
In conclusion, 2-(3-hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 850881-09-3) is a valuable compound with a wide range of applications in organic synthesis,medicinal chemistry,and materials science. Its unique chemical structure,combined with its reactivity and stability,makes it an indispensable tool for researchers working in these fields. As research continues to advance,it is likely that new applications for this compound will be discovered,further expanding its utility and importance in modern chemistry.
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